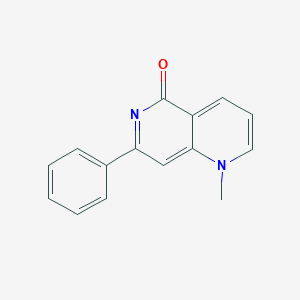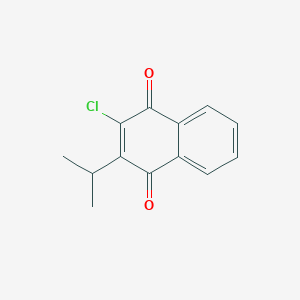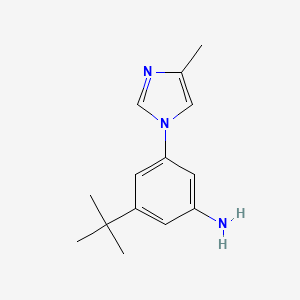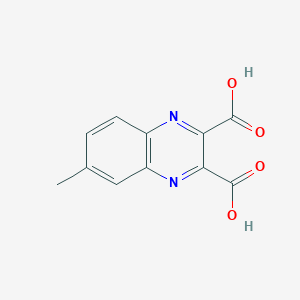
6-Methylquinoxaline-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチルキノキサリン-2,3-ジカルボン酸は、分子式がC11H8N2O4である複素環式有機化合物です。これはキノキサリンの誘導体であり、2位と3位に2つのカルボン酸基を有し、6位にメチル基を有する特徴があります。
2. 製法
合成経路と反応条件: 6-メチルキノキサリン-2,3-ジカルボン酸の合成は、通常、適切な前駆体の縮合を制御された条件下で行います。一般的な方法の1つは、2,3-ジケトキノキサリンとメチルアミンを反応させ、その後酸化してカルボン酸基を導入する方法です 。別の方法は、ヴィルスマイアー試薬を用いてキノキサリン誘導体をホルミル化し、その後酸化および加水分解して目的物を生成する方法です .
工業生産方法: 6-メチルキノキサリン-2,3-ジカルボン酸の工業生産では、多くの場合、高収率と高純度を確保するスケーラブルな合成経路が採用されます。無溶媒条件や再生可能な触媒などのグリーンケミストリーの原則を適用した連続フロー反応器の使用は、生産プロセスの効率と持続可能性を高めるための一般的な手法です .
3. 化学反応の分析
反応の種類: 6-メチルキノキサリン-2,3-ジカルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、キノキサリン-2,3-ジカルボン酸誘導体を形成するために酸化されます。
還元: 還元反応により、カルボン酸基をアルコールまたはその他の官能基に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が改変されたさまざまなキノキサリン誘導体が含まれ、それらはさらに複雑な分子の合成に使用できます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dicarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diketoquinoxaline with methylamine, followed by oxidation to introduce the carboxylic acid groups . Another approach includes the use of Vilsmeier reagent for the formylation of quinoxaline derivatives, followed by oxidation and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 6-Methylquinoxaline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules .
科学的研究の応用
6-メチルキノキサリン-2,3-ジカルボン酸は、科学研究において幅広い用途を有しています。
化学: これは、より複雑な複素環式化合物と配位錯体の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤の研究や生物学的アッセイのプローブとして使用されます。
医学: これは、抗菌剤や抗がん剤など、潜在的な治療用途を有しています。
作用機序
6-メチルキノキサリン-2,3-ジカルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することにより酵素活性を阻害し、生化学経路を調節できます。医薬品の用途では、細胞プロセスを阻害し、抗菌作用または抗がん作用をもたらす可能性があります .
類似の化合物:
キノキサリン-2,3-ジカルボン酸: 6位にメチル基がありません。これは、反応性と生物活性を変化させる可能性があります。
6-クロロキノキサリン-2,3-ジカルボン酸:
6-メチルキノキサリン: カルボン酸基がありません。そのため、化学反応ではあまり汎用性が高くありません
独自性: 6-メチルキノキサリン-2,3-ジカルボン酸は、メチル基とカルボン酸基の両方を有しているため、独特です。これらの官能基により、独特の化学反応性と生物活性が得られます。この組み合わせにより、研究と産業におけるさまざまな用途において貴重な化合物となります .
類似化合物との比較
Quinoxaline-2,3-dicarboxylic acid: Lacks the methyl group at the 6 position, which can influence its reactivity and biological activity.
6-Chloroquinoxaline-2,3-dicarboxylic acid:
6-Methylquinoxaline: Lacks the carboxylic acid groups, making it less versatile in chemical reactions
Uniqueness: 6-Methylquinoxaline-2,3-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
特性
分子式 |
C11H8N2O4 |
|---|---|
分子量 |
232.19 g/mol |
IUPAC名 |
6-methylquinoxaline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c1-5-2-3-6-7(4-5)13-9(11(16)17)8(12-6)10(14)15/h2-4H,1H3,(H,14,15)(H,16,17) |
InChIキー |
HGYNHODPEWXLIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11874601.png)

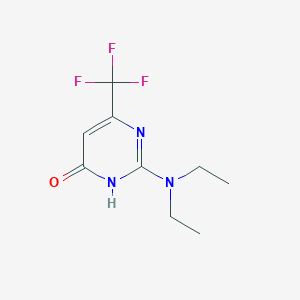
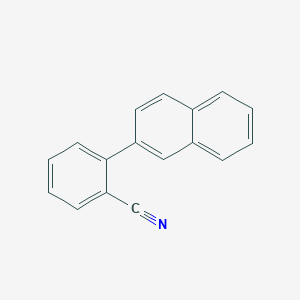
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
